molecular formula C18H39O5P B1583733 Octadec-9-en-1-ol;phosphoric acid CAS No. 37310-83-1

Octadec-9-en-1-ol;phosphoric acid

Cat. No.: B1583733
CAS No.: 37310-83-1
M. Wt: 366.5 g/mol
InChI Key: JGVOASSDYQIBIF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Octadec-9-en-1-ol; phosphoric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in lipid metabolism. The interaction with these enzymes often involves the formation of ester bonds, which can influence the activity of the enzymes and the metabolic pathways they regulate . Additionally, octadec-9-en-1-ol; phosphoric acid can interact with membrane proteins, affecting membrane fluidity and function.

Cellular Effects

The effects of octadec-9-en-1-ol; phosphoric acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell signaling pathways . This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, octadec-9-en-1-ol; phosphoric acid can impact cellular metabolism by altering the activity of metabolic enzymes and the flux of metabolites through metabolic pathways .

Molecular Mechanism

At the molecular level, octadec-9-en-1-ol; phosphoric acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, octadec-9-en-1-ol; phosphoric acid can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

The effects of octadec-9-en-1-ol; phosphoric acid can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound can be relatively stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to octadec-9-en-1-ol; phosphoric acid can lead to alterations in cell behavior and function .

Dosage Effects in Animal Models

The effects of octadec-9-en-1-ol; phosphoric acid can vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

Octadec-9-en-1-ol; phosphoric acid is involved in various metabolic pathways. It can be metabolized by enzymes such as phosphatases and lipases, leading to the production of metabolites that participate in different biochemical processes . The compound can also influence metabolic flux by altering the activity of key enzymes and the levels of metabolites in specific pathways . These effects can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of octadec-9-en-1-ol; phosphoric acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of octadec-9-en-1-ol; phosphoric acid can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .

Subcellular Localization

Octadec-9-en-1-ol; phosphoric acid exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell, such as the endoplasmic reticulum, mitochondria, or plasma membrane . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its appropriate site of action . The subcellular localization of octadec-9-en-1-ol; phosphoric acid can influence its activity and function, as it may interact with different biomolecules depending on its location .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadec-9-en-1-ol;phosphoric acid typically involves the esterification of octadec-9-en-1-ol with phosphoric acid. This reaction can be carried out under acidic conditions, often using a catalyst to enhance the reaction rate. The reaction conditions usually include elevated temperatures and controlled pH levels to ensure the efficient formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Octadec-9-en-1-ol;phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of octadec-9-en-1-ol and phosphoric acid, such as aldehydes, carboxylic acids, and substituted phosphate esters .

Scientific Research Applications

Octadec-9-en-1-ol;phosphoric acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadec-9-en-1-ol;phosphoric acid is unique due to its combination of a long-chain alcohol and a phosphate group, which provides both hydrophilic and hydrophobic characteristics. This dual functionality makes it particularly effective as a surfactant and emulsifier in various applications .

Properties

IUPAC Name

octadec-9-en-1-ol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h9-10,19H,2-8,11-18H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVOASSDYQIBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Water or Solvent Wet Solid
Record name 9-Octadecen-1-ol, (9Z)-, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

37310-83-1
Record name 9-Octadecen-1-ol, (9Z)-, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecen-1-ol, (Z)-, phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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